

# Spectroscopic Data for C<sub>30</sub>H<sub>24</sub>ClFN<sub>2</sub>O<sub>5</sub>: A Technical Guide

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## Compound of Interest

Compound Name: C<sub>30</sub>H<sub>24</sub>ClFN<sub>2</sub>O<sub>5</sub>

Cat. No.: B15173782

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Disclaimer: The following spectroscopic data and analysis are presented for a hypothetical molecule with the chemical formula **C<sub>30</sub>H<sub>24</sub>ClFN<sub>2</sub>O<sub>5</sub>**, hereafter referred to as "Spectrocin-CF". As no public domain spectroscopic data for a compound with this specific formula could be located, this guide has been generated to serve as a representative example for researchers, scientists, and drug development professionals on how such data would be presented and interpreted. The data provided is predictive and based on a plausible, complex molecular structure containing common organic functional groups.

This technical guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Spectrocin-CF. Detailed experimental protocols for data acquisition are also included to ensure reproducibility in a laboratory setting.

## Predicted Spectroscopic Data

The predicted data for Spectrocin-CF is summarized in the following tables. This data suggests a complex molecular structure likely containing multiple aromatic rings, amide and ether functionalities, and substituted halogens, consistent with the molecular formula.

### <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Data

The predicted <sup>1</sup>H NMR spectrum of Spectrocin-CF was generated for a 500 MHz spectrometer using deuterated chloroform (CDCl<sub>3</sub>) as the solvent.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Proposed Assignment
8.10	d	8.5	2H	Aromatic protons ortho to an electron-withdrawing group
7.85	t	7.8	1H	Aromatic proton
7.72	dd	8.2, 2.1	2H	Aromatic protons
7.60	m	-	3H	Aromatic protons
7.45	t	7.5	2H	Aromatic protons
7.30	d	8.8	2H	Aromatic protons (likely on a chloro-substituted ring)
7.15	t	8.6	2H	Aromatic protons (likely on a fluoro-substituted ring)
6.95	d	8.8	2H	Aromatic protons
5.10	s	-	2H	Methylene protons (-O-CH <sub>2</sub> -)
4.50	s	-	1H	Amide proton (-NH-)
3.90	s	3H	Methoxy protons (-OCH <sub>3</sub> )	

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2.50	s	3H	Methyl protons on an aromatic ring
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## <sup>13</sup>C NMR (Carbon Nuclear Magnetic Resonance) Data

The predicted <sup>13</sup>C NMR spectrum of Spectrocin-CF was generated for a 125 MHz spectrometer using deuterated chloroform (CDCl<sub>3</sub>) as the solvent.

Chemical Shift ( $\delta$ , ppm)	Proposed Assignment
168.5	Carbonyl carbon (amide)
165.2	Carbonyl carbon (ester or second amide)
162.0 (d, J=248 Hz)	Carbon attached to Fluorine
158.0	Aromatic carbon attached to Oxygen
145.5	Aromatic carbon
138.0	Aromatic carbon
135.4	Aromatic carbon attached to Chlorine
132.1	Aromatic carbon
130.0	Aromatic carbons
129.5	Aromatic carbons
128.8	Aromatic carbons
127.3	Aromatic carbons
125.0	Aromatic carbon
120.6	Aromatic carbons
115.8 (d, J=22 Hz)	Aromatic carbons ortho to Fluorine
68.2	Methylene carbon (-O-CH <sub>2</sub> -)
55.6	Methoxy carbon (-OCH <sub>3</sub> )
21.1	Methyl carbon

## IR (Infrared) Spectroscopy Data

The predicted IR spectrum of Spectrocin-CF was generated assuming a KBr pellet sample preparation.

Wavenumber (cm <sup>-1</sup> )	Intensity	Proposed Functional Group Assignment
3350	Medium, Sharp	N-H Stretch (Amide)
3060	Medium	Aromatic C-H Stretch
2950	Weak	Aliphatic C-H Stretch
1680	Strong	C=O Stretch (Amide I)
1650	Strong	C=O Stretch (Amide I or other carbonyl)
1600, 1490	Medium	C=C Stretch (Aromatic)
1540	Medium	N-H Bend (Amide II)
1250	Strong	C-O Stretch (Aryl Ether)
1100	Medium	C-O Stretch (Methoxy)
1090	Medium	C-Cl Stretch
830	Strong	C-H Bend (p-disubstituted ring)

## MS (Mass Spectrometry) Data

The predicted mass spectrum of Spectrocin-CF was generated assuming Electron Ionization (EI).

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Proposed Fragment
554.14	60	$[M]^+$ (Molecular Ion for $^{35}\text{Cl}$ )
556.14	20	$[M+2]^+$ (Isotope peak for $^{37}\text{Cl}$ )
459.10	45	$[M - \text{C}_6\text{H}_4\text{F}]^+$
431.10	30	$[M - \text{C}_7\text{H}_4\text{FO}]^+$
396.12	100	Plausible base peak from a stable fragment
125.00	55	$[\text{C}_6\text{H}_4\text{Cl}]^+$
95.03	40	$[\text{C}_6\text{H}_4\text{F}]^+$

## Experimental Protocols

The following are standard protocols for the acquisition of the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of Spectrocin-CF in 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Instrumentation: Use a 500 MHz NMR spectrometer equipped with a 5 mm probe.
- $^1\text{H}$  NMR Acquisition:
  - Acquire the spectrum at 298 K.
  - Use a 30-degree pulse width.
  - Set the spectral width to 16 ppm.
  - Use an acquisition time of 4 seconds and a relaxation delay of 2 seconds.
  - Average 16 scans for a good signal-to-noise ratio.

- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the spectrum at 298 K.
  - Use a proton-decoupled pulse sequence.
  - Set the spectral width to 240 ppm.
  - Use an acquisition time of 1.5 seconds and a relaxation delay of 2 seconds.
  - Average 1024 scans.
- Data Processing: Process the acquired Free Induction Decay (FID) with an exponential window function and perform a Fourier transform. Reference the spectra to the residual solvent peak ( $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).

## Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of Spectrocin-CF with 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
  - Record a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder.
  - Acquire the sample spectrum over the range of  $4000\text{--}400\text{ cm}^{-1}$ .
  - Co-add 32 scans at a resolution of  $4\text{ cm}^{-1}$ .
- Data Processing: The final spectrum is presented as percent transmittance versus wavenumber ( $\text{cm}^{-1}$ ).

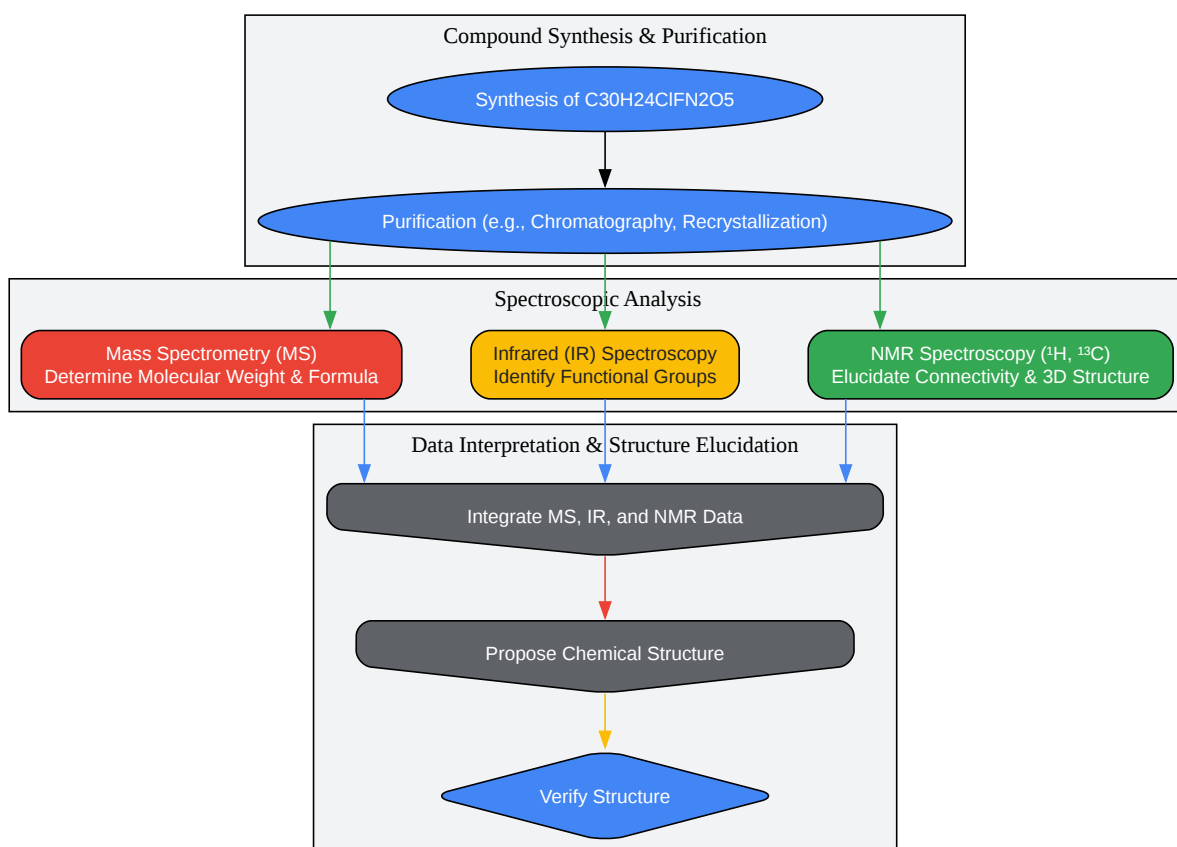
## Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of Spectrocin-CF in methanol directly into the ion source via a heated probe.
- Instrumentation: Use a high-resolution mass spectrometer with an Electron Ionization (EI) source.
- Acquisition:
  - Set the ionization energy to 70 eV.
  - Maintain the ion source temperature at 250°C.
  - Scan a mass range of  $m/z$  50-700.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel chemical entity like Spectrocin-CF.





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Caption: Workflow for Spectroscopic Analysis of a Novel Compound.

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